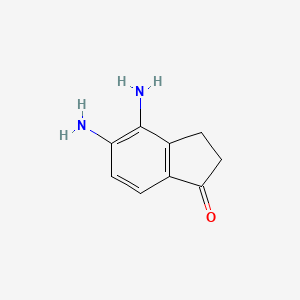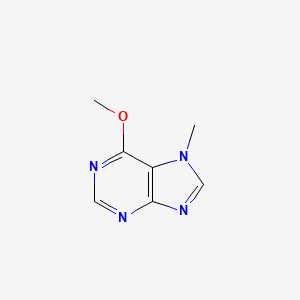
4,5-Diamino-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of 1H-inden-1-one, featuring amino groups at the 4 and 5 positions and a dihydro structure at the 2,3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 1H-inden-1-one.
Reduction: The dihydro structure at the 2,3 positions is obtained by reducing the double bond in the indenone ring.
Industrial Production Methods
Industrial production of 4,5-diamino-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
- **Oxidation Products
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,5-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,10-11H2 |
InChI Key |
RHTOCKZWDSKUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)


